Dioctyl adipate
Overview
Description
Dioctyl adipate (DOA) is an organic compound with the formula (CH2 CH2 CO2 C8 H17)2. It is a colorless oily liquid . It is used as a plasticizer, and it is derived from adipic acid and 2-ethylhexanol . It is used in various industries due to its several desirable properties .
Synthesis Analysis
The production process of DOA is initiated with the chemical reaction between adipic acid and 1-octanol . The reaction takes place in the presence of an acidic catalyst, such as methanesulfonic acid (MSA), sulfuric acid, etc., that helps in catalyzing the reaction and results in the production of dioctyl adipate as the final product along with water as the byproduct .
Molecular Structure Analysis
The molecular formula of DOA is C22H42O4 . Its average mass is 370.566 Da and its mono-isotopic mass is 370.308319 Da .
Chemical Reactions Analysis
DOA is synthesized using octanol or 1-octanol along with adipic acid as its chief raw materials . The production and distribution of its feedstocks are affected by several factors, including production rate and prices of crude oil (raw material for octanol), availability of cyclohexane and benzene (feedstocks for adipic acid), demand for plasticizers in the downstream industries, logistics, and transportation, etc .
Physical And Chemical Properties Analysis
DOA is typically a clear and colorless liquid with a faint odor . It is known for its low volatility, good heat stability, and compatibility with PVC and other polymers . It maintains flexibility even at low temperatures, ensuring optimal performance in cold environments . It enhances the electrical properties of materials, making it suitable for applications in the electrical and electronics industry . It exhibits excellent resistance to oils, greases, and chemicals, ensuring durability and longevity in harsh environments .
Scientific Research Applications
Environmental Safety and Toxicity
Dioctyl adipate has been assessed for its safety in freshwater environments. It is relatively insoluble in water, likely to partition to sediment and biota, and exhibits rapid and extensive biodegradation under environmental conditions. Despite its low acute toxicity to algae and fish, it has shown acute and chronic toxicity to Daphnia magna, suggesting a minimal hazard to freshwater aquatic environments under current use and disposal patterns (Felder, J., Adams, W., & Saeger, V. W., 1986).
Lipid Metabolism Disruption
Research has explored dioctyl adipate's potential effects on lipid metabolism. For instance, diisobutyl adipate (DIBA), a related compound, was studied for its impact on cellular homeostasis through the PPARγ pathway, affecting lipid content in hepatocytes and altering gene expression related to lipid metabolism. This indicates that similar compounds may disrupt intracellular lipid metabolism homeostasis (Wei, R. et al., 2023).
Endocrine and Metabolic Effects
A 28-day study on di(2-ethylhexyl)adipate based on the Enhanced OECD Test Guideline no. 407 aimed to investigate its endocrine-mediated properties. It found disturbances in the estrous cycle and increased ovarian follicle atresia in high-dose groups, highlighting potential endocrine-disrupting properties at significant exposure levels (Miyata, K. et al., 2006).
Material Properties and Applications
Dioctyl adipate has also been investigated for its material applications, such as its role in modifying the rheological properties of asphalt binder to improve low-temperature performance. This suggests its utility in enhancing material properties for specific industrial applications (Fu, Z. et al., 2021).
Future Directions
The global dioctyl adipate market is projected to tread a lucrative growth roadmap at 5% CAGR during 2022-2031 . The chief growth propellants identified for this progressive growth journey include high adoption of DOA across a range of end-users as a plasticizer . It is expected that the DOA market would remain lucrative in the forthcoming years with substantial consumption of rubber as well as other synthetic polymers in end-use applications such as healthcare, automotive, and electronics .
properties
IUPAC Name |
dioctyl hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-9-11-15-19-25-21(23)17-13-14-18-22(24)26-20-16-12-10-8-6-4-2/h3-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHDRDVHPTWWFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021606 | |
Record name | Dioctyl hexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless or very pale amber liquid; [HSDB], Clear colourless liquid; Slight fatty aroma | |
Record name | Hexanedioic acid, 1,6-dioctyl ester | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Di-n-octyl adipate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Dioctyl hexanedioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041619 | |
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Record name | Dioctyl adipate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1946/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
Normal Boiling Point: 404.84 °C (687 K), 396.00 to 398.00 °C. @ 760.00 mm Hg | |
Record name | DI-N-OCTYL ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/366 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dioctyl hexanedioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041619 | |
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Solubility |
INSOL IN WATER @ 25 °C; INSOL OR VERY SLIGHTLY SOL IN GLYCERINE & GLYCOLS; SOL IN MOST ORGANIC SOLVENTS, In water, 0.78 mg/l @ 22 °C, 0.78 mg/L @ 22 °C (exp), Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | DI-N-OCTYL ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/366 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dioctyl hexanedioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Dioctyl adipate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1946/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.2145X10+8 kmol/cu m @ 7.49 °C (280.65 K), 0.924-0.930 (20°) | |
Record name | DI-N-OCTYL ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/366 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dioctyl adipate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1946/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00000085 [mmHg], 8.50X10-7 mm Hg @ 20 °C | |
Record name | Di-n-octyl adipate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3530 | |
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Record name | DI-N-OCTYL ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/366 | |
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Product Name |
Dioctyl adipate | |
Color/Form |
COLORLESS OR VERY PALE AMBER LIQUID, Clear liquid | |
CAS RN |
123-79-5 | |
Record name | Dioctyl adipate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-79-5 | |
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Record name | Di-n-octyl adipate | |
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Record name | Dioctyl adipate | |
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Record name | Hexanedioic acid, 1,6-dioctyl ester | |
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Record name | Dioctyl adipate | |
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Record name | DIOCTYL ADIPATE | |
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Record name | DI-N-OCTYL ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/366 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dioctyl hexanedioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
7.49 °C (280.65 K), 9.5 - 9.8 °C | |
Record name | DI-N-OCTYL ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/366 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dioctyl hexanedioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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